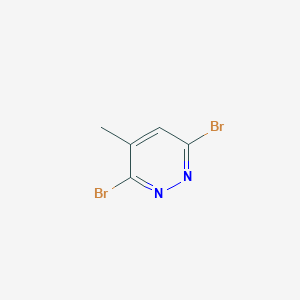

3,6-Dibromo-4-methylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKJQQWXNALHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine (CAS 89284-10-6)

Introduction: The Strategic Value of a Dihalogenated Pyridazine Scaffold

In the landscape of modern synthetic and medicinal chemistry, 3,6-Dibromo-4-methylpyridazine stands out as a highly versatile and strategic building block. Its core, the pyridazine ring, is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[1][2] The unique physicochemical properties of the pyridazine moiety—including its high dipole moment, robust hydrogen-bonding capacity, and potential to improve pharmacokinetic profiles—make it an attractive component in drug design.[1][3] The true synthetic power of this specific molecule, however, lies in the two bromine atoms positioned at the electron-deficient C3 and C6 positions. These halogens serve as reactive handles for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide provides an in-depth technical overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89284-10-6 | [4][5] |

| Molecular Formula | C₅H₄Br₂N₂ | [4][5] |

| Molecular Weight | 251.91 g/mol | [4][5] |

| Melting Point | 103.5 °C | [5] |

| Boiling Point | 337.8 ± 37.0 °C (Predicted) | [5] |

| Density | 2.022 ± 0.06 g/cm³ | [5] |

| Purity | ≥96% (Typical) | [4] |

| LogP | 2.31 | [4][5] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4][5] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| SMILES | CC1=CC(Br)=NN=C1Br | [4] |

digraph "Molecule" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=2];// Atom definitions N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br3 [label="Br"]; Br6 [label="Br"]; C_Me [label="CH₃"]; // Invisible nodes for layout node [shape=point, width=0]; p1, p2, p3, p4, p5, p6; // Structure layout {rank=same; p1; C6; C5; C4; p2;} {rank=same; p3; N1; N2; C3; p4;} // Edges for the ring C6 -> N1 [label=""]; N1 -> N2 [label=""]; N2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; // Substituent edges C6 -> Br6 [label=""]; C3 -> Br3 [label=""]; C4 -> C_Me [label=""];

}

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved via a robust, two-step sequence starting from a pyridazinedione precursor. The causality behind this pathway is the reliable and high-yielding transformation of hydroxyl groups on the pyridazine ring into chlorides, which are then subsequently converted to the desired bromides.

Caption: High-level synthetic workflow for this compound.

Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3)

The critical first step involves the conversion of the pyridazinedione to the corresponding dichloride. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation as it serves as both the chlorinating agent and the solvent, driving the reaction to completion.

Experimental Protocol: [6]

-

Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl₃, ~10 eq) under an inert atmosphere (e.g., nitrogen).

-

Heat the suspension to reflux (typically around 105-110 °C) for 4-7 hours. The reaction should be monitored until a clear, homogeneous solution forms, indicating the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure. This is a critical safety and purification step.

-

Causality: The workup is designed to safely neutralize the highly reactive residual POCl₃ and isolate the product. Slowly and carefully add the viscous residue to an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The bicarbonate neutralizes the acidic byproducts.

-

Adjust the pH of the aqueous mixture to ~6-7 with solid NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine, typically as a yellow powder.[6]

Step 2: Halogen Exchange to this compound

General Principles and Rationale: The conversion of aryl chlorides to aryl bromides can be accomplished using various sources of bromide, such as hydrobromic acid (HBr), sodium bromide (NaBr), or phosphorus tribromide (PBr₃). The choice of reagent and solvent system is crucial. For instance, heating the dichloro-intermediate with a high concentration of HBr or with NaBr in a high-boiling polar aprotic solvent (like DMF or NMP) can facilitate the substitution. The reaction's success relies on Le Chatelier's principle (if a precipitate forms) or using a large excess of the bromide nucleophile to drive the equilibrium towards the more thermodynamically stable C-Br bond in some systems.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its C-Br bonds, which can be selectively functionalized to build molecular complexity.

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most powerful application of this scaffold. It allows for the formation of C-C bonds by coupling the dibromopyridazine with various organoboron reagents (boronic acids or esters).[7]

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. The C6-Br bond is often more reactive than the C3-Br bond due to electronic effects from the adjacent nitrogen, allowing for potential regioselective mono-functionalization under carefully controlled conditions.[8]

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for this step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the two adjacent nitrogen atoms, makes the carbon atoms bearing bromine substituents electrophilic and susceptible to attack by strong nucleophiles.[9]

Mechanism Rationale: The SNAr reaction is typically a two-step addition-elimination process.

-

Nucleophilic Attack: A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom attached to a bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

-

Leaving Group Elimination: The aromaticity is restored as the bromide ion is expelled, resulting in the net substitution of bromine with the nucleophile. The reaction is favored on heteroaromatic systems like pyridazine because the ring nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate.[11][12]

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a cornerstone in medicinal chemistry, and this compound provides a direct entry point for creating diverse libraries of novel compounds.[13]

-

Oncology: Substituted pyridazines have been developed as potent anticancer agents, notably as inhibitors of crucial cell cycle regulators like cyclin-dependent kinases (CDKs).[2]

-

CNS Disorders: The pyridazine core is present in drugs targeting the central nervous system, such as the withdrawn antidepressant minaprine.[1]

-

Privileged Scaffold: The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its favorable polarity, can enhance a molecule's solubility, bioavailability, and target engagement.[3][14] This makes it a "privileged structure" frequently explored in drug development programs.

-

Agrochemicals: The versatility of the pyridazine heterocycle also extends to the agrochemical industry, where it serves as a core component in various herbicides and pesticides.[14]

Anticipated Spectroscopic Data

While a specific, published spectrum for this compound is not available, its structure allows for predictable spectroscopic signatures.

-

¹H NMR: Two signals are expected in the aromatic region: a singlet for the proton at C5 and a singlet for the methyl group at C4. The methyl protons would appear upfield (approx. δ 2.4-2.6 ppm), while the aromatic proton would be further downfield.

-

¹³C NMR: Five distinct carbon signals are expected: one for the methyl group, one for the C5 methine, and three quaternary carbons (C3, C4, and C6). The carbons attached to bromine (C3 and C6) would be significantly shifted downfield.

-

Mass Spectrometry (EI-MS): The mass spectrum will show a distinctive isotopic pattern for a molecule containing two bromine atoms. A triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in an approximate 1:2:1 intensity ratio, which is a definitive indicator of the presence of two bromines.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][15] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Storage | Store at -20°C. Keep container tightly sealed. Store away from moisture. | [4] |

References

-

Liu, Z. Q., Zhang, Q., Liu, Y. L., Yu, X. Q., Chui, R. H., Zhang, L. L., Zhao, B., & Ma, L. Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Available at: [Link]

-

Chambers, R. J., & R. T., K. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 2327-2365. Available at: [Link]

-

Asif, M. (2024). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate. Available at: [Link]

-

Core Pioneer. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Available at: [Link]

-

Nagy, V., D'Amato, E. M., Bombicz, P., & Kollár, L. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 26(17), 5174. Available at: [Link]

-

Cid, M. B., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

-

Capot Chemical. (n.d.). MSDS of this compound. Available at: [Link]

- GHS. (n.d.). Safety data sheet. GHS.

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]

- Carl ROTH. (n.d.). Safety Data Sheet.

-

Biofount. (n.d.). 3,6-二溴-4-甲基-哒嗪. Available at: [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

-

Kondo, Y., et al. (2017). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 53(7), 1213-1216. Available at: [Link]

-

G. M. T. & B. A. S. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(44), 13662-13698. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. aaronchem.com [aaronchem.com]

3,6-Dibromo-4-methylpyridazine molecular weight and formula

An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine heterocycle has emerged as a privileged scaffold. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen bond accepting capability, and metabolic stability—render it an attractive component in the design of novel therapeutics.[1] Among the myriad of pyridazine derivatives, this compound stands out as a highly versatile and valuable building block. The strategic placement of two bromine atoms at the 3 and 6 positions provides reactive handles for a variety of cross-coupling reactions, enabling the systematic construction of diverse molecular libraries. The addition of a methyl group at the 4-position subtly modulates the electronic properties and steric profile of the ring, offering another vector for fine-tuning the characteristics of the final compounds.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its core chemical and physical properties, a representative synthetic protocol with mechanistic insights, its applications as a key intermediate, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in any synthetic workflow.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 89284-10-6 | [2][3] |

| Molecular Formula | C₅H₄Br₂N₂ | [2][3][4] |

| Molecular Weight | 251.91 g/mol | [2][3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=CC(Br)=NN=C1Br | [3] |

| InChIKey | RQBKJQQWXNALHH-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physical properties of a compound dictate the conditions required for its handling, reaction, and purification.

| Property | Value | Source |

| Melting Point | 103.5 °C | [2] |

| Boiling Point (Predicted) | 337.8 ± 37.0 °C | [2] |

| Density (Predicted) | 2.022 ± 0.06 g/cm³ | [2] |

| Polar Surface Area (PSA) | 25.78 Ų | [2][3] |

| LogP (XLogP3) | 2.31 | [2][3] |

The dibromo-substitution makes this compound a solid at room temperature with a relatively high melting point. Its predicted high boiling point is typical for halogenated aromatic compounds of this molecular weight. The LogP value suggests moderate lipophilicity, an important consideration in drug design for balancing solubility and membrane permeability.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyridazines exist, a common and effective strategy involves the cyclization of a suitable precursor followed by halogenation. Below is a representative, logical synthesis protocol for this compound, based on established chemical principles for similar heterocyclic systems.

Proposed Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

4-Methyl-pyridazine (or its precursor diketone)

-

N-Bromosuccinimide (NBS) or liquid Bromine

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Hydrazine hydrate (if starting from a diketone)

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of 4-Methylpyridazine: (If not commercially available) A suitable 1,4-dicarbonyl precursor is reacted with hydrazine hydrate in a solvent like ethanol, typically under reflux, to form the dihydropyridazine ring. Subsequent oxidation, often achievable with an oxidizing agent like bromine in acetic acid, yields the aromatic 4-methylpyridazine.

-

Bromination: To a solution of 4-methylpyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), N-Bromosuccinimide (NBS) (2.2 eq) is added portion-wise.

-

Causality: NBS is chosen as a brominating agent for its ease of handling compared to liquid bromine. Using slightly more than two equivalents ensures the di-bromination of the pyridazine ring at the electronically susceptible 3- and 6-positions.

-

-

The reaction mixture is heated, for instance at 50°C, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature. If bromine was used, excess bromine is quenched by the addition of a saturated sodium thiosulfate solution.

-

The mixture is extracted with an organic solvent like ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a solvent system such as Ethyl Acetate/Hexane to yield the pure this compound.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building molecular complexity. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Role as a Versatile Chemical Intermediate

Caption: Functionalization pathways for this compound.

This strategic functionalization is critical in drug discovery for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents at the 3- and 6-positions, chemists can probe the binding pocket of a biological target and optimize a compound's potency and selectivity.

-

Targeting Kinases: The pyridazine core is found in numerous kinase inhibitors. The 3,6-disubstituted pyridazine scaffold is particularly effective in targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5][6]

-

Improving Pharmacokinetic Properties: The polarity of the pyridazine ring can help reduce the lipophilicity of a molecule, which may lead to improved solubility, reduced metabolic liabilities, and a lower potential for off-target effects like hERG channel inhibition.[1]

Recent studies have highlighted the synthesis of novel 3,6-disubstituted pyridazines as potent anticancer agents, demonstrating the scaffold's potential in developing targeted therapies.[5][6]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. Based on available safety data sheets (SDS) for similar brominated heterocyclic compounds, this compound should be handled with care.

Hazard Identification

While a specific SDS for this exact compound is not universally available, related compounds are classified with the following hazards. It is prudent to assume this compound shares similar risks.

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][9]

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[7][8]

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[8]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.[7]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It is recommended to store it in a refrigerator and protect it from moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, coupled with the high reactivity of its bromine substituents, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its properties, synthetic pathways, and safe handling requirements, researchers can effectively leverage this key intermediate to accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

- 3,6-DibroMo-4-Methyl-pyridazine - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Up1RV6H5sAu3SfnR2I5PLwK0_TuKsi83KwVIJ1u519hES84_mCWKaBh1WbijiEYrYl1X0oWBkigb61Tk6NiTfIETmC_iJ-ORvFOU6dq4tfxnG566jKOIjEnlkCojAEyFXaNf5_WsWN93R1Rg6seOKgp8j9aMC-V1axQMaYMJewFCSWjZGCUajR_VDQ==]

- 89284-10-6 | this compound - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB9T1LIfsxQ6muyGZvDjDW1FennqhcdF07u7ggrHkxj_MJaj4kBT3WKtFrcH6vZyOwnGKFfTkgCDIsLIvuj_2aafXh-1iGpgZ9QNWostK--N4KVvUY-uvubDFPXN85cKlOVIwp]

- Specifications of this compound - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cga318BwOmSaIPAfVJ_wSH4uFFH1M4n5wizTZQQYvBhVaEe178IGIf32pQ90EBVvwkANlFyKoLBYJFTK7i4B3EdceilUXlSYZ3NunnFumbLPErvG6NAle5NqV_yU73czcPC9gJLYj7lt]

- SAFETY DATA SHEET - TCI EUROPE N.V. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIIfm-j0NvjwWUAdXs-Goi25f9wA-OdLt_MRi5RR-F1w4YFTcOIb_n7-cABZ3RgXMniUjJAVnlIkC1xBhNgD2YnVM1PmL-ZY5wdOKmNxE8anRZhRt_fpo2I_gUnOM-V427ctZ12wfZ6agx8W0hRIjbnA==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbo2W2zzl1ovpj9PcKJ9JN494DgTFnRvuis4eACJp2IUMT7kAC0_vjhYNW9PucHmOZvooSvfKe_6PlyKcDE2Zh0zFKDszwUfLFd5ZL_rReNX80kNo84pp1KYy1upwjpHUJKuiKUwe7IelqsOvH2nJA]

- One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta - NISC PR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfW7dEA3nuzSd3YjquKqoFOFBionCy4exaiSE_1tcaBTxDQCtFXhrAOGlljvikiaOJhwv388RqTdhf7K9j6PPqj-b_OkmnVQR-S-X1VTb2rfjrFrr_IxW0kytVMXM5Jb6M0HOrr3lJaH59CZjB64WziALcR-hEUbBkR1UC4NufbaqdVe2a8pjV97EsF13I8pCYA==]

- 3,5-Dibromo-4-methylpyridine - SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUsXxu6tXB8VJJfjWka_9qSX2J4Eos7NkkesL77gK0NKb5d0fVxVCPSz9xVM8YK2uzjx3gDLWlL99tXsrR2gYqdWeINFEpLnh8LZJGEQY26hbFYcP-O8l0TaoQKAdtM1qHxh2b8rTdQUty9myCBMCswtR6T4m_dAQ-F9qd3SMuCWqRbSsFyJHSoc_XmTXBGkuIVRTDUOA7nR1KZSXRXOHRFZj_VZuynE82WD1IMx4VMwG3CKdrdQ4wK56-NiKdw2BIo2xuVwcVUsnDHAovapHFnCP_uajNg2yV]

- 3-Bromo-4-methylpyridine - SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndCtGRWZ8y8c_esK22IxtpYk75razUeaSxw0aLUaU0KLqGE8bfp0NIyrw_t0jh4tjP4FhVYdxyU8WhspjQnH2cO-W4BjanfQQc7wM9CrV2GQwzvAykiAQrxYPEYb-Optzmn6ZP01t1UwlcWGHam5hWVwUmkqy6ptiRmp5OOtAHKPawAh3XLijYMfgUxJYjNOs]

- 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/248852]

- 3,5-Dibromo-4-methylpyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productmethodsynthesis.aspx?mfid=mf213945]

- 3,6-Dibromo-2-methylpyridine 97 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/738255]

- 2361317-64-6|3,6-Dibromo-4,5-dimethylpyridazine|BLD Pharm. [URL: https://www.bldpharm.com/products/2361317-64-6.html]

- Synthesis of 3,6-dibromopyridazine-4,5-diamine 2. - ResearchGate. [URL: https://www.researchgate.net/publication/282848971_Synthesis_of_36-dibromopyridazine-45-diamine_2]

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9838706/]

- 3,4-Dibromo-6-methylpyridazine|CAS 2567502-85-4 - Biosynth. [URL: https://www.biosynth.com/p/B2993762/3-4-dibromo-6-methylpyridazine]

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7433400/]

- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/key-applications-of-3-bromo-4-methylpyridine-in-modern-chemical-industries-78336343.html]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. [URL: https://patents.google.

- Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries - ResearchGate. [URL: https://www.researchgate.net/publication/236009893_Use_of_4-Bromo_Pyridazine_36-Dione_for_Building_3-Amino_Pyridazine_Libraries]

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32781872/]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. capotchem.cn [capotchem.cn]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Synthetic Importance of 3,6-Dibromo-4-methylpyridazine

An In-Depth Technical Guide to the Organic Solvent Solubility of 3,6-Dibromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block crucial for the synthesis of novel chemical entities in pharmaceutical and materials science research. Its utility in cross-coupling reactions and other transformations is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 89284-10-6). While specific quantitative solubility data is not widely available in public literature, this document synthesizes a theoretical solubility assessment based on its physicochemical properties and presents a robust, field-proven experimental protocol for its empirical determination. This guide serves as a foundational resource for scientists, enabling informed solvent selection, reaction optimization, and the development of reliable purification and formulation strategies.

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The strategic placement of two bromine atoms on the this compound ring makes it an exceptionally valuable precursor for diversification. These bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This capability is essential for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.

The success of these synthetic transformations hinges on achieving a homogeneous reaction environment, which requires the careful selection of a solvent that can adequately dissolve the substrate, reagents, and catalyst. Poor solubility can lead to low reaction yields, difficult-to-reproduce results, and complex purification challenges. Therefore, a thorough understanding of the solubility profile of this compound is not merely a matter of physicochemical characterization but a critical prerequisite for its effective application.

Physicochemical Profile & Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. An analysis of the key physicochemical properties of this compound allows for a robust theoretical assessment of its expected solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89284-10-6 | [1][2][3] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][2][3] |

| Molecular Weight | 251.91 g/mol | [1][3] |

| Melting Point | 103.5 °C | [1] |

| XLogP3 | 2.31 | [1][3] |

| Polar Surface Area (PSA) | 25.78 Ų | [1][3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Expert Interpretation:

-

Lipophilicity (XLogP3): The XLogP3 value of 2.31 indicates a moderate degree of lipophilicity ("fat-loving") and suggests that the compound is more soluble in organic solvents than in water. This value places it in a range where solubility is expected in a variety of solvents, from moderately polar (e.g., Dichloromethane) to less polar (e.g., Toluene).

-

Polarity (PSA): A Polar Surface Area of 25.78 Ų is relatively low, further supporting the prediction of limited aqueous solubility but favorable solubility in organic media. The two nitrogen atoms in the pyridazine ring are the primary contributors to this polarity and can act as hydrogen bond acceptors.

-

Physical State: As a solid with a melting point of 103.5 °C, significant energy (the lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. This means that solubility will be finite and highly dependent on the specific solvent's ability to form strong interactions with the molecule.

Theoretical Solubility Summary: Based on these properties, this compound is predicted to exhibit poor solubility in highly polar, protic solvents like water. It is expected to have moderate to good solubility in aprotic polar solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) and non-polar aromatic solvents (e.g., Toluene). Solvents capable of acting as hydrogen bond donors may show enhanced solubility due to interactions with the pyridazine nitrogens.

Publicly Available Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific, quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. This knowledge gap underscores the importance of empirical determination for any research or development program utilizing this compound. The protocol outlined in the following section provides a standardized method to generate this critical data.

Recommended Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining the solubility of a crystalline solid. This method ensures that the solution has reached its thermodynamic saturation point, providing a true measure of solubility under specific conditions.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at the end of the experiment. Causality: Adding excess solid is the cornerstone of the "excess solid" method, guaranteeing that the resulting solution is saturated.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24-72 hours. Trustworthiness: Equilibrium is validated by taking measurements at successive time points (e.g., 24h, 48h, 72h). The system is at equilibrium when the measured concentration no longer increases.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility.

-

Quantification: Prepare a dilution of the filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations must be used for accurate quantification.

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Caption: Logical workflow for solvent selection.

Conclusion

References

-

Echemi. 3,6-DibroMo-4-Methyl-pyridazine.

-

ChemScene. 89284-10-6 | this compound.

-

Capot Chemical. Specifications of this compound.

-

Pipzine Chemicals. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6.

-

Benchchem. General Experimental Protocol for Determining Solubility.

-

Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?

-

Organic Chemistry Portal. Suzuki Coupling.

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-4-methylpyridazine from 3,6-Dichloro-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,6-Dibromo-4-methylpyridazine, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for the transformation of 3,6-dichloro-4-methylpyridazine. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyridazine-based compounds.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine heterocycles are integral components in a wide array of biologically active molecules and functional materials. Their unique electronic properties, arising from the presence of two adjacent nitrogen atoms, impart distinct characteristics that are highly sought after in drug discovery. The pyridazine core can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a privileged scaffold in the development of therapeutics for conditions ranging from central nervous system disorders to cancer. The strategic placement of halogen substituents on the pyridazine ring further enhances its synthetic utility, providing reactive handles for the introduction of diverse functionalities through cross-coupling reactions.

Synthetic Strategy: From Dichloro to Dibromo

The conversion of 3,6-dichloro-4-methylpyridazine to its dibromo analog is a crucial transformation for accessing a different spectrum of reactivity and for fine-tuning the electronic properties of the pyridazine core. While the chloro groups are effective leaving groups in nucleophilic aromatic substitution reactions, the corresponding bromo derivatives often exhibit enhanced reactivity in popular palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity opens up a broader range of synthetic possibilities for the elaboration of the pyridazine scaffold.

The core of this synthesis is a halogen exchange reaction, a fundamental transformation in organic chemistry. In the context of electron-deficient aromatic systems like pyridazines, this reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ions by bromide ions.

Mechanistic Considerations

The halogen exchange reaction on the 3,6-dichloropyridazine ring is believed to proceed through a Meisenheimer-like intermediate. The bromide ion, acting as a nucleophile, attacks the electron-deficient carbon atoms at the 3 and 6 positions of the pyridazine ring. This attack forms a transient, negatively charged intermediate (a Meisenheimer complex), where the aromaticity of the ring is temporarily disrupted. The subsequent departure of the chloride ion restores the aromaticity and yields the brominated product. The equilibrium of this reaction can be influenced by the relative nucleophilicity of the halides and the stability of the leaving groups. Driving the reaction to completion often requires the use of a high concentration of the bromide source and/or the removal of the displaced chloride ions.

Experimental Section

This section provides a detailed, step-by-step protocol for the synthesis of the precursor, 3,6-dichloro-4-methylpyridazine, and its subsequent conversion to this compound.

Part 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

The starting material, 3,6-dichloro-4-methylpyridazine, is readily prepared from 4-methyl-1,2-dihydropyridazine-3,6-dione through a chlorination reaction using phosphoryl chloride (POCl₃).[1]

Reaction Scheme:

A schematic of the synthesis of the starting material.

Materials and Equipment:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1 equivalent) in phosphoryl chloride (10 equivalents).[1]

-

Heat the mixture to reflux and maintain for 4 hours, during which the solid will dissolve to form a clear solution.[1]

-

After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure.[1]

-

Slowly and cautiously add the resulting residue to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This quenching step is exothermic and will release gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Adjust the pH of the aqueous mixture to ~7-8 with solid sodium bicarbonate if necessary.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloro-4-methylpyridazine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Characterization Data for 3,6-Dichloro-4-methylpyridazine:

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 86-88 °C[2] |

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H), 2.50 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 157.5, 155.8, 141.0, 130.5, 19.5 |

| IR (KBr, cm⁻¹) | 3054, 1567, 1434, 1351, 1145, 914, 720[1] |

| Mass Spectrum (EI) | m/z 162 (M⁺), 164 (M⁺+2), 166 (M⁺+4)[1] |

Part 2: Synthesis of this compound

The conversion of 3,6-dichloro-4-methylpyridazine to this compound is achieved through a halogen exchange reaction. While several methods can be envisioned, a robust approach involves heating the dichloro-precursor with a bromide source in a high-boiling solvent.

Reaction Scheme:

Sources

stability and storage conditions for 3,6-Dibromo-4-methylpyridazine

An In-Depth Technical Guide to the Stability and Storage of 3,6-Dibromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in synthetic and medicinal chemistry. Its utility in drug discovery and development hinges on its purity and stability. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, grounded in the principles of chemical stability and reactivity of halogenated pyridazines. We will explore the intrinsic factors governing its stability, potential degradation pathways, and recommended analytical methodologies for purity assessment. This document is intended to serve as a practical resource for researchers to ensure the integrity of this valuable reagent in their scientific endeavors.

Introduction to this compound: A Profile

This compound, with the molecular formula C₅H₄Br₂N₂, is a substituted pyridazine ring system. The pyridazine core is an aromatic six-membered ring containing two adjacent nitrogen atoms, which significantly influences its chemical properties. The presence of two bromine atoms makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functionalities. The methyl group can also influence the molecule's electronic properties and steric interactions. Given its role as a versatile intermediate, maintaining its chemical integrity is paramount for the reproducibility and success of subsequent synthetic steps.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is governed by the interplay of its structural features: the electron-deficient pyridazine ring, the carbon-bromine bonds, and the methyl substituent.

2.1. The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring render it electron-deficient. This electronic nature makes the ring susceptible to nucleophilic attack, a key consideration in its reactivity and potential degradation.

2.2. Carbon-Bromine Bonds: The C-Br bonds are potential sites of reactivity. Halogenated aromatic compounds can be susceptible to nucleophilic aromatic substitution, where the bromide acts as a leaving group. Furthermore, these bonds can be cleaved under certain conditions, such as exposure to UV light or in the presence of certain catalysts.

2.3. The Methyl Group: The methyl group is an electron-donating group, which can slightly modulate the electron density of the pyridazine ring, potentially influencing its reactivity compared to unsubstituted dihalopyridazines.

Recommended Storage and Handling Conditions

Based on supplier safety data sheets and general knowledge of halogenated heterocyclic compounds, the following storage and handling conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage .[1] | Reduces the rate of potential degradation reactions. |

| Room temperature for short-term use. | Acceptable for immediate use, but prolonged exposure should be avoided. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light.[2] |

| Moisture | Store in a dry environment, away from moisture. [1] | Pyridazines can be susceptible to hydrolysis, especially under acidic or basic conditions. |

| Light | Protect from light. | Bromo-substituted aromatic compounds can undergo photodecomposition. |

Handling Precautions: this compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

Potential Degradation Pathways

4.1. Hydrolysis: Hydrolysis is a common degradation pathway for many organic molecules, involving the reaction with water. For this compound, hydrolysis could potentially lead to the substitution of one or both bromine atoms with hydroxyl groups, especially under non-neutral pH conditions.

Caption: Potential Hydrolytic Degradation Pathway.

4.2. Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then undergo a variety of reactions, including abstraction of hydrogen atoms from solvents or other molecules, leading to debrominated impurities.

Caption: Simplified Photodegradation Pathway.

4.3. Thermal Degradation: While some pyridazine derivatives exhibit high thermal stability, elevated temperatures can lead to decomposition. The specific decomposition products would depend on the conditions and the presence of other reactive species.

Assessing Stability and Purity: Methodologies

A multi-faceted approach is recommended for the comprehensive assessment of the purity and stability of this compound.

5.1. Forced Degradation Studies: To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are invaluable. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Substitution of Br with OH |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Substitution of Br with OH |

| Oxidative | 3% H₂O₂, Room Temperature | Oxidation of the pyridazine ring or methyl group |

| Thermal | 80°C (solid state) | Decomposition |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Debromination |

5.2. Analytical Techniques for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for purity assessment and stability studies. A gradient elution with a C18 column is typically effective for separating the parent compound from its more polar degradants.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used for the analysis of the parent compound and less polar degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities. Changes in the NMR spectrum over time can be a powerful indicator of degradation.

-

Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS or GC-MS) to identify the molecular weights of impurities and degradation products, providing crucial information for their structural elucidation.

Experimental Protocols

The following are generalized protocols that can be adapted for the stability and purity assessment of this compound.

6.1. Protocol for a Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

-

Thermal: Store a solid sample of the compound at 80°C for 7 days.

-

Photolytic: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method alongside a control sample (stored under recommended conditions).

6.2. Protocol for a Generic Stability-Indicating HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Caption: Workflow for Stability Assessment.

Conclusion

The stability of this compound is crucial for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, scientists can implement appropriate storage and handling procedures to ensure its integrity. The recommended conditions of low temperature, inert atmosphere, and protection from light and moisture are key to preserving its quality. Furthermore, the use of robust analytical methods, guided by forced degradation studies, is essential for the reliable assessment of its purity over time. This guide provides a framework for researchers to confidently handle and utilize this compound in their synthetic endeavors.

References

-

Capot Chemical. MSDS of this compound. [Link]

Sources

A Technical Guide to the Safe Handling of 3,6-Dibromo-4-methylpyridazine (CAS: 89284-10-6)

Introduction: 3,6-Dibromo-4-methylpyridazine is a halogenated pyridazine derivative utilized in synthetic chemistry as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, with two reactive bromine atoms, allows for diverse substitution reactions. However, as with many specialized reagents, comprehensive toxicological and safety data are not widely available. This guide provides a detailed overview of the known safety information, handling protocols, and emergency procedures for this compound. It is designed to empower researchers, chemists, and drug development professionals to manage the risks associated with its use by synthesizing available data and applying principles of chemical safety.

Chemical Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the safe handling of any chemical substance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 89284-10-6 | [1][2][3][4] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][2][3] |

| Molecular Weight | 251.91 g/mol | [1][2][3][4] |

| Synonyms | 3,6-Dibromo-4-Methyl-pyridazine |[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | 103.5 °C | [2] |

| Boiling Point | 337.8 ± 37.0 °C | Predicted value[2] |

| Density | 2.022 ± 0.06 g/cm³ | [2] |

| Appearance | White Crystalline Solid | Based on related compounds[5][6] |

| pKa | -0.56 ± 0.10 | Predicted value |

Hazard Identification and Risk Assessment

The specific toxicological properties of this compound have not been thoroughly investigated[3]. Therefore, a cautious approach is mandated, assuming hazards based on available Safety Data Sheets (SDS) and data from structurally similar compounds like 3,6-dibromopyridazine.

Primary Known and Inferred Hazards:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][7]

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals[3].

Table 3: GHS Hazard Classifications (Inferred)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

The following workflow illustrates the logical process from hazard identification to the implementation of appropriate controls.

Caption: Hazard assessment and control selection workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to ensuring operator safety and maintaining the integrity of the compound.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[8].

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA/EN166 standards[8].

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).

-

Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing[8].

-

-

Respiratory Protection: If working outside of a fume hood (not recommended) or if dust formation is significant, a NIOSH-approved particulate respirator is required.

Storage Requirements

-

Temperature: Store at -20°C for long-term stability[1].

-

Container: Keep the container tightly sealed to prevent moisture ingress[1][3][5].

-

Environment: Store in a dry, well-ventilated area away from incompatible materials[3][5].

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following classes of chemicals:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides

-

Acid anhydrides[3]

Emergency Procedures

A clear and rehearsed emergency plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Caption: Emergency first aid response flowchart.

Detailed First Aid Steps:

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately[3][5].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation develops or persists, consult a physician[3][5][6].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3][5].

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately[3][5].

Accidental Release Measures

A prompt and safe response can prevent a minor spill from escalating.

Caption: Workflow for handling accidental spills.

Protocol for Spills:

-

Personal Precautions: Ensure adequate ventilation and wear full PPE as described in Section 3.2. Avoid breathing dust[5][8].

-

Containment: Prevent the substance from entering drains or waterways[8].

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, sealed, and labeled container for disposal[5].

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][9].

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6][8].

Stability and Reactivity

-

Reactivity: No specific reactivity data is available[3].

-

Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, sealed)[3].

-

Conditions to Avoid: Avoid exposure to moisture, as this can lead to degradation[3].

-

Hazardous Decomposition Products: No data is available, but combustion is expected to produce toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

Toxicological and Ecological Information

-

Toxicological Information: There is a significant lack of acute and chronic toxicity data. The chemical, physical, and toxicological properties have not been thoroughly investigated[3]. All handling procedures should reflect this uncertainty, and the compound should be treated as potentially hazardous.

-

Ecological Information: No data is available regarding the environmental fate or ecotoxicity of this compound[3]. It should not be released into the environment[5].

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

-

Procedure: Dispose of the material and its container through a licensed and approved waste disposal plant[5]. Do not allow the product to enter drains or sewer systems.

Conclusion

This compound is a valuable research chemical whose safety profile is not yet fully characterized. The guiding principle for its use must be caution. By employing robust engineering controls like fume hoods, consistently using appropriate personal protective equipment, and adhering to strict storage and handling protocols, researchers can effectively mitigate the potential risks. The information and procedures outlined in this guide provide the necessary framework for the safe utilization of this compound in a laboratory setting.

References

-

This compound - ChemScene.

-

3,6-DibroMo-4-Methyl-pyridazine - Echemi.

-

MSDS of this compound - Capot Chemical.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Specifications of this compound - Capot Chemical.

-

SAFETY DATA SHEET (3,5-Dibromo-4-methylpyridine) - Thermo Fisher Scientific.

-

SAFETY DATA SHEET (3,6-Dibromopyridazine) - Sigma-Aldrich.

-

3,5-Dibromo-4-methylpyridine - SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Safety Data Sheet (3,6-Dichloro-4-methylpyridazine) - MedchemExpress.com.

-

3,6-Dibromopyridazine PubChem CID 248852 - PubChem.

-

3,6-Dibromo-4,5-dimethylpyridazine - BLD Pharm.

-

4,6-Dibromo-3-hydroxy-2-methylpyridine - Safety Data Sheet - ChemicalBook.

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. capotchem.com [capotchem.com]

- 4. capotchem.cn [capotchem.cn]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

The Researcher's Guide to 3,6-Dibromo-4-methylpyridazine: Sourcing, Synthesis, and Application in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the heterocyclic building blocks gaining prominence, 3,6-Dibromo-4-methylpyridazine (CAS No: 89284-10-6) has emerged as a versatile and highly valuable precursor. Its unique electronic properties and multiple reactive sites make it an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development for oncology. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic pathway, and its state-of-the-art applications, empowering researchers to fully leverage its synthetic potential.

I. Commercial Sourcing and Physicochemical Profile

The accessibility of high-purity starting materials is paramount for reproducible and reliable research. This compound is readily available from a range of specialized chemical suppliers. Researchers are advised to request a certificate of analysis to ensure the material meets the required purity specifications for their intended application.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Notes |

| ChemScene | ≥96% | Offers various quantities for research and development purposes.[1][2] |

| Echemi | Industrial Grade | A platform connecting various manufacturers, primarily for larger quantities. |

| Sigma-Aldrich (Merck) | - | Listed as a product, inquire for purity and availability. |

| Fisher Scientific | - | Available through the eMolecules sourcing platform.[3] |

| Parchem | - | Specialty chemical supplier with global distribution.[4] |

| Capot Chemical | - | Provides a Material Safety Data Sheet (MSDS).[5] |

| VEGSCI Inc. | - | Available for purchase, contact for details. |

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [1][5] |

| Molecular Weight | 251.91 g/mol | [1][5] |

| Appearance | Pale purple to purple solid | [No specific citation] |

| Melting Point | 103.5 °C | |

| Boiling Point (Predicted) | 337.8 ± 37.0 °C | |

| CAS Number | 89284-10-6 | [1][5] |

II. Synthesis of this compound: A Two-Step Approach

While this compound is commercially available, an in-house synthesis may be required for specific research needs. A reliable synthetic route proceeds via the corresponding dichlorinated intermediate, 3,6-dichloro-4-methylpyridazine. This method offers a high-yielding and scalable pathway.

Diagram 1: Synthetic Pathway to this compound

Sources

- 1. 3,6-Dichloro-4-methylpyridazine | [frontierspecialtychemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Chemistry of the Pyridazine Core: A Technical Guide to the Fundamental Reactivity of 3,6-Dibromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient nature of the ring, impart a fascinating and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reactivity of a key derivative, the 3,6-dibromo-4-methylpyridazine ring. We will delve into its synthesis, the strategic functionalization of its bromine atoms through modern cross-coupling and nucleophilic substitution reactions, and the subtle yet significant influence of the 4-methyl group on its reactivity. This document is intended to serve as a technical resource for researchers leveraging this versatile building block in the design and synthesis of novel molecular entities.

Synthesis and Structural Features of the this compound Ring

The preparation of this compound can be approached through a logical sequence starting from more common precursors. A reliable synthetic route commences with the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione, followed by a halogen exchange reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis is a two-step process starting from 4-methyl-1,2-dihydropyridazine-3,6-dione.

-

Dichlorination: The first step involves the conversion of the dione to the corresponding 3,6-dichloro-4-methylpyridazine. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Halogen Exchange (Finkelstein-type reaction): The resulting 3,6-dichloro-4-methylpyridazine can then undergo a halogen exchange reaction to replace the chlorine atoms with bromine. This can be accomplished using a bromide source like sodium bromide in a suitable solvent, or by treatment with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of PBr₃ and Br₂.

Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine (Precursor) [1]

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq).

-

Carefully add phosphorus oxychloride (10 eq) under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 4 hours, during which the suspension should become a clear solution.

-

After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously add the resulting residue to a stirred ice-water mixture.

-

Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches ~7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine.

Structural and Electronic Properties

The this compound ring possesses several key features that dictate its reactivity:

-

Electron-Deficient Ring: The two adjacent nitrogen atoms strongly withdraw electron density from the carbon framework, making the ring susceptible to nucleophilic attack.

-

Two Reactive Halogen Handles: The bromine atoms at the C3 and C6 positions are excellent leaving groups in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

Influence of the 4-Methyl Group: The methyl group at the C4 position exerts a modest electron-donating inductive effect (+I). This can subtly influence the electron density at the adjacent C3 and C5 positions. Furthermore, the methyl group can introduce steric hindrance, which may affect the regioselectivity of reactions at the neighboring C3 position.

Regioselectivity in the Functionalization of the this compound Ring

A critical aspect of the chemistry of this compound is the ability to selectively functionalize one of the two bromine atoms. The electronic environment and steric factors around the C3 and C6 positions are not identical, leading to opportunities for regioselective synthesis.

The pyridazine ring is inherently electron-deficient, and this effect is most pronounced at the positions alpha to the nitrogen atoms (C3 and C6). The 4-methyl group, being electron-donating, will slightly increase the electron density at the adjacent C3 and C5 positions. This electronic perturbation, although modest, can lead to a difference in the electrophilicity of the C3 and C6 carbons. The C6 position, being further from the electron-donating methyl group, is expected to be slightly more electron-deficient and thus potentially more reactive towards nucleophiles or oxidative addition in palladium catalysis.

From a steric perspective, the 4-methyl group provides a more hindered environment around the C3 position compared to the relatively unencumbered C6 position. This steric hindrance can play a significant role in directing incoming reagents to the C6 position, especially with bulky nucleophiles or catalyst-ligand complexes.

Key Transformations of the this compound Ring

The two bromine atoms serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is highly effective for the arylation, heteroarylation, or vinylation of the this compound core.[2] By carefully controlling the reaction conditions, it is often possible to achieve selective mono- or di-substitution. For mono-substitution, using a slight excess of the boronic acid (1.1-1.2 equivalents) and a suitable catalyst system can favor reaction at the more reactive C6 position.

Illustrative Protocol: Mono-Suzuki-Miyaura Coupling of a Dihalopyridazine [2]

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75-85 (Illustrative) | [2] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-80 (Illustrative) | [2] |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 65-75 (Illustrative) | [3] |

Table 1. Representative conditions for mono-Suzuki-Miyaura coupling on dihalopyridazine systems. Yields are illustrative based on similar systems.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridazine ring.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with potential biological activity. Similar to the Suzuki-Miyaura coupling, regioselective mono-amination can often be achieved by careful control of stoichiometry and reaction conditions.

General Protocol: Buchwald-Hartwig Amination of a Dihaloaryl Compound [5]

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add this compound (1.0 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-